molecular formula C20H14N6O2S B11481223 2-(allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide

2-(allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide

Cat. No.: B11481223
M. Wt: 402.4 g/mol
InChI Key: IIANLUCUNMLVCO-UHFFFAOYSA-N
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Description

2-(Allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide is a complex organic compound featuring multiple functional groups, including amino, cyano, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrano[2,3-d]thieno[3,2-b]pyridine Core: This step often involves the cyclization of a thieno[3,2-b]pyridine derivative with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts such as sodium cyanide or potassium cyanide.

    Amino Group Addition: Amination reactions can be carried out using amines like allylamine and ammonia under controlled temperature and pressure conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and allylamino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the cyano and carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridyl and cyano groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them potential candidates for drug development. Studies may focus on their interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with various biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or dyes, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl chloride
  • 2-(Allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl bromide

Uniqueness

The unique combination of functional groups in 2-(allylamino)-8-amino-3-cyano-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridin-7-yl cyanide distinguishes it from similar compounds. Its specific arrangement of amino, cyano, and pyridyl groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14N6O2S

Molecular Weight

402.4 g/mol

IUPAC Name

12-amino-8-oxo-4-(prop-2-enylamino)-10-pyridin-3-yl-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile

InChI

InChI=1S/C20H14N6O2S/c1-2-5-25-20-12(8-22)15-17(29-20)16-14(19(27)26-15)13(10-4-3-6-24-9-10)11(7-21)18(23)28-16/h2-4,6,9,13,25H,1,5,23H2,(H,26,27)

InChI Key

IIANLUCUNMLVCO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2)C#N

Origin of Product

United States

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